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Compound of Interest

Compound Name: 5-Bromo-2-tert-butylpyridine

Cat. No.: B1288587 Get Quote

An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-tert-butylpyridine, a

key building block in medicinal chemistry and organic synthesis. This document outlines its

chemical and physical properties, experimental protocols for its use in common reactions, and

its applications in drug discovery.

Physicochemical Properties
5-Bromo-2-tert-butylpyridine is a substituted pyridine derivative with a bromine atom at the 5-

position and a tert-butyl group at the 2-position. These features make it a versatile reagent in

cross-coupling reactions and for the synthesis of complex molecules.
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Property Value Source

Molecular Weight 214.10 g/mol [1][2]

Exact Mass 213.015305 u [1][3]

Molecular Formula C₉H₁₂BrN [1][4][5]

CAS Number 39919-58-9 [1][4]

Density 1.293 g/cm³ [4]

Boiling Point 230.0 ± 20.0 °C at 760 mmHg [1][3]

Flash Point 92.9 ± 21.8 °C [1]

Refractive Index 1.521 [1][3]

Appearance Liquid or Powder [5][6]

Purity Typically 95-97% [5][6]

Storage

Store in a tightly closed

container, under inert gas

(nitrogen or Argon) at 2-8°C.

[3][6]

Experimental Protocols
5-Bromo-2-tert-butylpyridine is a valuable substrate for various organic reactions, particularly

carbon-carbon bond-forming cross-coupling reactions. Below are detailed methodologies for

two key transformations: the Suzuki-Miyaura coupling and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron

compound with an organohalide, widely used to form carbon-carbon bonds.[7]

General Procedure:

Reaction Setup: To a Schlenk flask, add 5-Bromo-2-tert-butylpyridine (1.0 mmol), the

desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0

mmol).[8]
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Catalyst and Ligand Addition: Add the palladium catalyst, for example,

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if

required.[2][8]

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times. Add an anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, via

syringe.[2][8]

Reaction Execution: Stir the reaction mixture at a temperature between 80-120 °C for 2-24

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude product can then be purified by column chromatography on silica gel.[8]
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Suzuki-Miyaura Coupling Workflow

Grignard Reaction
Grignard reactions involve the reaction of an organomagnesium halide (Grignard reagent) with

an electrophile to form new carbon-carbon bonds. 5-Bromo-2-tert-butylpyridine can be

converted to its corresponding Grignard reagent.
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General Procedure for Grignard Reagent Formation and Reaction:

Apparatus Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer. Allow the apparatus to cool under a

stream of dry nitrogen or argon.

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the

magnesium surface. Add a small portion of a solution of 5-Bromo-2-tert-butylpyridine in an

anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to the magnesium. Gentle

heating may be required to initiate the reaction, which is indicated by the disappearance of

the iodine color and bubbling.

Grignard Reagent Formation: Once the reaction starts, add the remaining solution of 5-
Bromo-2-tert-butylpyridine dropwise from the addition funnel at a rate that maintains a

gentle reflux. After the addition is complete, continue stirring the mixture until the magnesium

is consumed.

Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a

solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) in an anhydrous

ether solvent dropwise.

Quenching and Work-up: After the addition of the electrophile is complete, stir the reaction

mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous

solution of ammonium chloride.

Extraction and Purification: Extract the product with an organic solvent. Wash the organic

layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure. Purify the crude product by a suitable method such as column

chromatography or distillation.
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Grignard Reaction Workflow

Applications in Drug Discovery
Substituted pyridines are prevalent scaffolds in many pharmaceuticals. 5-Bromo-2-tert-
butylpyridine serves as a crucial intermediate in the synthesis of more complex molecules

with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and

improve pharmacokinetic properties of drug candidates. Its bromo-substituent provides a

reactive handle for introducing further molecular diversity, making it a valuable building block

for creating libraries of compounds for high-throughput screening in drug discovery programs.

[9] For instance, related bromopyridine structures are key in synthesizing kinase inhibitors.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://amadis.lookchem.com/products/Cas-39919-58-9-5-bromo-2-tert-butylpyridine-16306338.html
https://amadis.lookchem.com/products/Cas-39919-58-9-5-bromo-2-tert-butylpyridine-16306338.html
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_of_2_Amino_5_bromo_4_t_butylthiazole.pdf
https://pubmed.ncbi.nlm.nih.gov/21669523/
https://pubmed.ncbi.nlm.nih.gov/21669523/
https://www.benchchem.com/pdf/The_Pivotal_Role_of_5_Bromo_2_nitropyridine_in_the_Synthesis_of_Potent_Kinase_Inhibitors_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1288587#5-bromo-2-tert-butylpyridine-molecular-weight
https://www.benchchem.com/product/b1288587#5-bromo-2-tert-butylpyridine-molecular-weight
https://www.benchchem.com/product/b1288587#5-bromo-2-tert-butylpyridine-molecular-weight
https://www.benchchem.com/product/b1288587#5-bromo-2-tert-butylpyridine-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1288587?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

